molecular formula C18H18FNO4 B2732502 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate CAS No. 1794785-28-6

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate

Cat. No.: B2732502
CAS No.: 1794785-28-6
M. Wt: 331.343
InChI Key: MRCFSVYNLHNZPI-UHFFFAOYSA-N
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Description

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 3-methoxyphenyl group, an ethylamino group, an oxoethyl group, and a 2-fluorobenzoate moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl benzoate
  • 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 4-fluorobenzoate
  • 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3-fluorobenzoate

Uniqueness

The uniqueness of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-12(13-6-5-7-14(10-13)23-2)20-17(21)11-24-18(22)15-8-3-4-9-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFSVYNLHNZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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